4-Mercaptophenylacetic acid

Description

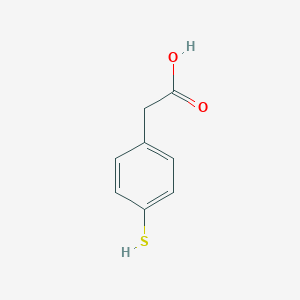

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-sulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXSLDYRYTVAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392056 | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39161-84-7 | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39161-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039161847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M977MK9GKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthesis Methodologies and Chemical Transformations Involving 4 Mercaptophenylacetic Acid

Established Synthetic Routes for 4-Mercaptophenylacetic Acid Production

Historically, a prominent method for the synthesis of this compound was the Willgerodt-Kindler reaction. This multi-step process begins with 4-methylthiophenyl ethyl ketone, which is treated with sublimed sulfur and morpholine (B109124) to yield a thioamide intermediate. Subsequent hydrolysis of this intermediate produces the desired this compound. While this method has been validated for industrial-scale production and is considered cost-effective, it is hampered by the generation of hydrogen sulfide (B99878) gas, a toxic and environmentally hazardous byproduct that necessitates comprehensive waste gas treatment systems.

Another established route involves the diazotization of 4-aminophenylacetic acid. prepchem.com In this process, a solution of sodium nitrite (B80452) is added to a suspension of 4-aminophenylacetic acid in hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with potassium ethyl xanthogenate. The resulting xanthogenate ester is subsequently hydrolyzed using potassium hydroxide (B78521) in ethanol (B145695), followed by acidification and extraction to yield this compound. prepchem.com The product can be further purified by recrystallization. prepchem.com

A more contemporary and widely utilized approach involves the nucleophilic aromatic substitution (SNAr) of halogenated phenylacetic acids. This method typically employs a copper catalyst, such as copper(I) bromide (CuBr), to facilitate the reaction between a halogenated phenylacetic acid derivative (e.g., 4-bromophenylacetic acid) and a sulfur source like sodium thiomethoxide (NaSMe) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to promote the substitution, followed by an acidic workup to protonate the thiolate and afford this compound. This method offers the advantage of avoiding the production of hydrogen sulfide gas.

The following table summarizes key aspects of these established synthetic routes:

| Parameter | Willgerodt-Kindler Reaction | Diazotization of 4-Aminophenylacetic Acid | Catalytic Nucleophilic Aromatic Substitution |

| Starting Material | 4-Methylthiophenyl ethyl ketone | 4-Aminophenylacetic acid | Halogenated phenylacetic acids (e.g., 4-bromophenylacetic acid) |

| Key Reagents | Sulfur, Morpholine | Sodium nitrite, Potassium ethyl xanthogenate, Potassium hydroxide | Sodium thiomethoxide, Copper(I) bromide |

| Byproducts | Hydrogen sulfide, Morpholine derivatives | Nitrogen gas, Ethanol | Sodium bromide, Minimal organic waste |

| Yield | 60–70% | Not explicitly stated | 65–79% |

| Environmental Impact | High due to H₂S generation | Moderate | Low |

Novel and Optimized Synthetic Strategies for this compound

Modern synthetic strategies for this compound have increasingly focused on catalytic methods to improve efficiency, yield, and safety. A significant advancement is the copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a copper(I) salt, typically CuBr, to catalyze the thiolation of halogenated phenylacetic acids or their derivatives. For instance, the reaction of 4-bromophenylacetic acid with sodium thiomethoxide in the presence of a catalytic amount of CuBr in DMF at elevated temperatures provides a direct route to the thioether, which is then demethylated in situ or in a subsequent step to yield this compound.

The versatility of this catalytic system is demonstrated by its applicability to various starting materials, including not only the free acid but also its ester and nitrile derivatives. However, the use of these derivatives necessitates an additional hydrolysis step to unmask the carboxylic acid functionality. Research has shown that reaction conditions can be optimized for different substrates to achieve high yields.

The following table presents data from a study on the copper-catalyzed synthesis of this compound from various precursors:

| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromophenylacetic acid | CuBr/DMF | 130 | 4 | 76.1 |

| 4-Bromophenyl ethyl acetate | CuBr/DMF | 130 | 2 | 65.6 |

| 4-Bromophenylacetonitrile | CuBr/DMF | 130 | 5 | 61.6 |

| 4-Chlorophenylacetic acid | CuBr/DMF | 130 | 24 | 79.3 |

Data sourced from a Chinese patent (CN105646306A) describing a method for preparing this compound.

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. A key focus has been the reduction of hazardous byproducts and the use of more environmentally benign reagents and conditions.

The shift from the Willgerodt-Kindler reaction, which generates toxic hydrogen sulfide gas, to catalytic methods represents a significant step towards greener synthesis. The copper-catalyzed SNAr reaction, for example, avoids the formation of H₂S and utilizes a catalyst that can potentially be recovered and recycled.

Further adherence to green chemistry principles includes:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. acs.org The catalytic SNAr reaction generally exhibits a better atom economy compared to the multi-step diazotization route.

Reduction of Derivatives: Minimizing the use of protecting groups simplifies the synthetic process and reduces waste. acs.org The direct use of 4-bromophenylacetic acid as a starting material is preferable to using its ester or nitrile derivatives, which require additional hydrolysis steps. acs.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key goal. acs.org While the catalytic methods often require heating, ongoing research aims to develop more active catalysts that can operate at lower temperatures. acs.org

Waste Reduction: The modern catalytic methods significantly reduce the generation of hazardous waste, eliminating the need for extensive gas scrubbing systems associated with older methods. Solvent recovery, such as the distillation of DMF, and catalyst recycling further contribute to waste minimization.

Catalytic Approaches in this compound Synthesis

Derivatization Strategies of this compound

The presence of two distinct functional groups, a thiol and a carboxylic acid, makes this compound a versatile building block for further chemical modifications.

The thiol group of this compound is nucleophilic and readily undergoes a variety of chemical transformations.

Oxidation: The thiol group can be oxidized to form a disulfide, creating a dimer of the original molecule, or further oxidized to a sulfonic acid.

Alkylation and Acylation: The thiol can act as a nucleophile in substitution reactions with alkyl halides or acyl chlorides in the presence of a base to form thioethers and thioesters, respectively.

Thioesterification: In the context of peptide synthesis, particularly native chemical ligation (NCL), the thiol group of this compound is used to convert peptide alkyl thioesters into more reactive aryl thioesters through a transthioesterification reaction. pnas.orgnih.gov This is a crucial step in the convergent synthesis of large proteins. pnas.org

Palladium Scavenging: The thiol group has been shown to function as a scavenger for palladium complexes, which is particularly useful in one-pot peptide ligation strategies where palladium catalysts are used for deprotection steps. nih.gov

The carboxyl group of this compound undergoes typical reactions of carboxylic acids. cymitquimica.com

Esterification: In the presence of an acid catalyst, this compound can be reacted with an alcohol to form the corresponding ester. For example, heating with ethanol in the presence of hydrochloric acid yields this compound ethyl ester. prepchem.com

Amidation: The carboxyl group can be activated, for instance by conversion to an acid chloride or by using coupling reagents, and then reacted with an amine to form an amide bond. This reaction is fundamental in various synthetic applications, including the preparation of precursors for more complex molecules.

The derivatization of the carboxyl group is also a key step in the synthesis of linkers for solid-phase peptide synthesis (SPPS). For instance, this compound can be used as a starting material to prepare thio-linkers that are stable to both acidic and basic conditions commonly used in Fmoc and Boc chemistries. mdpi.com

Multi-functionalization and Conjugation of this compound

This compound (4-MPAA) is a bifunctional molecule, possessing both a thiol and a carboxylic acid group, which allows for a wide range of chemical modifications and conjugation strategies. This dual reactivity is instrumental in its application across various scientific fields, from materials science to bioconjugation.

The thiol group provides a reactive handle for attachment to biomolecules, such as proteins and peptides, often through thiol-ene reactions or by forming disulfide bonds. This has been widely exploited in the development of targeted therapies and diagnostic agents, where 4-MPAA acts as a linker to conjugate drugs or imaging agents to antibodies or other proteins. chemimpex.com

Simultaneously, the carboxylic acid moiety can be readily converted into esters or amides, providing another avenue for functionalization. This allows for the attachment of a diverse array of molecules, further expanding the potential applications of 4-MPAA derivatives. For instance, the esterification of 4-MPAA with poly(ethylene glycol) (PEG) has been used to create hydrogels with tunable degradation properties. rsc.org

In the realm of peptide chemistry, 4-MPAA has demonstrated a unique "triple function" in one-pot multiple peptide ligation reactions. researchgate.netnih.gov It acts as a scavenger for π-allyl palladium complexes, a quencher for palladium(0) complexes, and a thiol additive for native chemical ligation (NCL). researchgate.netnih.gov This multi-faceted role streamlines the synthesis of complex proteins. researchgate.net

The conjugation of 4-MPAA to pyrrole-imidazole polyamides has been explored for the sequence-specific, non-covalent binding of proteins and peptides to DNA. mdpi.com This approach utilizes native chemical ligation to attach the biomolecule to the polyamide, which then directs it to a specific DNA sequence. mdpi.com

Table 1: Examples of this compound Conjugation

| Conjugate Partner | Linkage Type | Application | Reference |

|---|---|---|---|

| Proteins/Antibodies | Thiol-based | Targeted drug delivery, Diagnostics | chemimpex.com |

| Poly(ethylene glycol) | Ester | Degradable hydrogels | rsc.org |

| Pyrrole-Imidazole Polyamides | Amide (via NCL) | Sequence-specific DNA binding | mdpi.com |

| Peptides | Thioester | One-pot protein synthesis | researchgate.netnih.gov |

Reaction Mechanisms and Kinetics of this compound in Chemical Transformations

The utility of this compound in various chemical transformations is underpinned by the distinct reactivity of its thiol and carboxylic acid functional groups. The kinetics and mechanisms of these reactions are often influenced by the specific reaction conditions.

Thiol-mediated Reactions

The thiol group of 4-MPAA is central to its role in numerous chemical reactions, most notably in native chemical ligation (NCL). In NCL, 4-MPAA acts as a catalyst to accelerate the ligation of peptide fragments. wikipedia.orgsigmaaldrich.com The mechanism involves a thiol-thioester exchange, where the thiol of 4-MPAA attacks a peptide thioester to form a more reactive aryl thioester intermediate. nih.govfrontiersin.org This intermediate then readily reacts with the N-terminal cysteine of another peptide fragment to form the native peptide bond. nih.gov The rate of this transthioesterification is a critical, often rate-limiting, step in NCL. nih.gov

The kinetics of NCL reactions catalyzed by 4-MPAA have been studied using techniques such as surface plasmon resonance (SPR). These studies have shown that the reaction follows first-order kinetics, with the half-life of the reaction being significantly shorter for aryl thioesters compared to alkyl thioesters. nih.gov

Beyond NCL, the thiol group of 4-MPAA can participate in thiol-ene reactions, which are radical-mediated additions to alkenes. wikipedia.org This "click chemistry" reaction is known for its high yield, stereoselectivity, and rapid rate. wikipedia.org The reaction is initiated by the formation of a thiyl radical, which then propagates by adding to an alkene. wikipedia.org

In certain contexts, particularly in the presence of dissolved oxygen, the thiol group of 4-MPAA can be involved in the formation of disulfide radical anions. nih.gov This has been observed to play a key role in the cleavage of N-O bonds in specific chemical ubiquitylation strategies. nih.gov

Carboxylic Acid Reactivity in this compound

The carboxylic acid group of 4-MPAA provides a versatile handle for a variety of chemical modifications, primarily through esterification and amidation reactions. These reactions allow for the attachment of 4-MPAA to other molecules, creating a diverse range of functionalized derivatives.

Esterification, the reaction of the carboxylic acid with an alcohol, is a common strategy for modifying 4-MPAA. For example, the synthesis of PEG-4-arylSH hydrogels involves the esterification of 4-MPAA with the hydroxyl end groups of a four-arm PEG molecule. rsc.org

Amidation, the reaction of the carboxylic acid with an amine, is another important transformation. This reaction is central to the conjugation of 4-MPAA with biomolecules and other functional moieties. For instance, in the synthesis of peptide-functionalized pyrrole-imidazole polyamides, the carboxylic acid of a cysteine-containing polyamide is coupled with the amine of 4-MPAA through native chemical ligation. mdpi.com

The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive species, such as an acid chloride or an active ester. This is a common strategy to facilitate amidation reactions, particularly with less nucleophilic amines.

Influence of Reaction Conditions on this compound Transformations

The outcome and rate of chemical transformations involving 4-MPAA are highly dependent on the reaction conditions, including pH, temperature, and the choice of solvent.

pH: The pH of the reaction medium has a profound effect on the reactivity of both the thiol and carboxylic acid groups. The pKa of the thiol group is approximately 6.6, meaning that at pH values above this, the thiol will be deprotonated to the more nucleophilic thiolate anion. researchgate.netnih.gov This can enhance the rate of thiol-mediated reactions like NCL. chemrxiv.org However, in radical-mediated thiol-ene reactions, the formation of thiolate anions can be detrimental, leading to retardation of the reaction. researchgate.net The solubility of 4-MPAA is also pH-dependent; it is poorly soluble in acidic conditions but becomes highly soluble at and above pH 5.5 due to the ionization of its carboxylic acid group. chemrxiv.org

Temperature: As with most chemical reactions, temperature plays a significant role in the kinetics of 4-MPAA transformations. Higher temperatures generally lead to increased reaction rates. hw.ac.uk For example, in the synthesis of paracetamol, higher temperatures resulted in higher concentrations of the product. hw.ac.uk Similarly, in NCL reactions, ligations are often performed at elevated temperatures, such as 40°C, to accelerate the reaction. nih.gov

Solvent: The choice of solvent can influence both the solubility of reactants and the reaction mechanism. 4-MPAA exhibits poor solubility in water but is readily soluble in many organic solvents. In aqueous reactions, co-solvents or careful pH adjustment are often necessary. chemrxiv.org Protic solvents, like alcohols, have been shown to be beneficial in thiol-ene polymerizations in the presence of amines, as they can suppress the formation of inhibitory thiolate anions. researchgate.net In some synthetic procedures involving 4-MPAA, dimethylformamide (DMF) can act as both a solvent and a co-catalyst. google.com

Table 2: Influence of Reaction Conditions on 4-MPAA Reactions

| Condition | Effect | Example Application | Reference |

|---|---|---|---|

| pH > 6.6 | Increased nucleophilicity of thiol | Enhanced rate of Native Chemical Ligation | researchgate.netnih.govchemrxiv.org |

| Acidic pH | Reduced solubility | - | chemrxiv.org |

| Higher Temperature | Increased reaction rate | Accelerated NCL and other syntheses | hw.ac.uknih.gov |

| Protic Solvents | Suppression of thiolate formation | Improved thiol-ene polymerization | researchgate.net |

| DMF | Solvent and co-catalyst | Synthesis of 4-methylthio phenylacetic acid | google.com |

Iii. Spectroscopic and Computational Analysis of 4 Mercaptophenylacetic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques for 4-Mercaptophenylacetic Acid

Spectroscopic methods are indispensable for the elucidation of the chemical and physical properties of 4-MPAA. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be correlated to its specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-MPAA provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

A singlet for the thiol (-SH) proton.

A singlet for the methylene (B1212753) (-CH₂) protons of the acetic acid group.

Two doublets in the aromatic region, corresponding to the protons on the benzene (B151609) ring, indicative of a 1,4-disubstituted pattern. ichemical.com

A broad singlet for the carboxylic acid (-COOH) proton. ichemical.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Expected signals would correspond to the carboxyl carbon, the methylene carbon, and the distinct carbons of the phenyl ring. ichemical.com

A specification sheet for a commercial sample of this compound with a purity of ≥97% confirms that its ¹H-NMR spectrum conforms to the expected structure. jm-bio.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |

| SH | 3.44 | s (singlet) | 1H |

| CH₂ | 3.58 | s (singlet) | 2H |

| CH-3,5 | 7.14 | d (doublet) | 2H |

| CH-2,6 | 7.23 | d (doublet) | 2H |

| OH | 11.10 | broad s (singlet) | 1H |

Note: Data is based on predicted values and may vary based on solvent and experimental conditions. ichemical.com

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of 4-MPAA and to study its fragmentation patterns, which can aid in structural confirmation. libretexts.org In techniques like electrospray ionization mass spectrometry (ESI-MS), the molecule is ionized, and its molecular ion peak is detected. For 4-MPAA, the expected molecular weight is approximately 168.21 g/mol . cas.orgsigmaaldrich.com

The fragmentation of the molecular ion provides further structural information. For instance, the loss of the carboxylic acid group or cleavage of the C-S bond would result in characteristic fragment ions. libretexts.org ESI-MS has been utilized to confirm the trapping of the 4-MPAA thiyl radical and to analyze the products of reactions involving 4-MPAA, such as in peptide ligation and the formation of protein adducts. nih.govnih.govmdpi.comresearchgate.net For example, in the study of peptide ligation, ESI-MS analysis confirmed the successful formation of this compound (MPAA) functionalized proteins. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "vibrational fingerprint," unique to the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic absorption bands for 4-MPAA would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

S-H stretching of the thiol group.

C-H stretching of the aromatic ring and methylene group.

C=C stretching of the aromatic ring.

Studies have used Fourier transform infrared external reflection spectroscopy (FTIR-ERS) to investigate self-assembled monolayers of 4-mercaptobenzoic acid, a related compound, on gold surfaces, demonstrating the technique's utility in studying the interactions of such molecules. researchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. The vibrational modes of 4-MPAA are also active in Raman spectroscopy. The benzene ring vibrations are particularly strong in the Raman spectrum. lmaleidykla.lt The thiol group can bind to metal surfaces, such as silver or gold nanoparticles, which can significantly enhance the Raman signal, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). lmaleidykla.lt

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 4-MPAA is characterized by absorption bands arising from π-π* electronic transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituent groups.

This technique is also valuable for quantitative analysis. For example, the formation of bulky complexes between 4-MPAA-functionalized silver nanoparticles and iron ions has been proven by UV-Vis data, where changes in the plasmon peak of the nanoparticles are observed. lmaleidykla.ltresearcher.life Specifically, a broadening of the peak at 420 nm was detected in the presence of Fe(II), indicating the formation of nanostructures of different sizes. lmaleidykla.lt

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. While 4-MPAA itself is not chiral, CD spectroscopy becomes a vital tool when it is used to modify or interact with chiral molecules, such as proteins and peptides.

For instance, CD spectroscopy has been used to confirm the correct folding and three-dimensional structure of proteins that have been chemically modified with 4-MPAA or its derivatives. nih.govmdpi.comfrontiersin.org In the synthesis of an Equinatoxin II analogue, CD spectroscopy was used to characterize the secondary structure of the final product, which was an adduct of 4-MPAA. mdpi.com Similarly, the metal-response and heterodimerization properties of a CD4RARH-tagged protein, formed through native chemical ligation in the presence of 4-MPAA, were confirmed using CD spectroscopy. researchgate.net Furthermore, CD spectroscopy has been employed to study the structural preorganization of protein-mimicking cyclic peptides that were synthesized using 4-MPAA. nih.gov

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Hyper-Raman Scattering (SEHRS) are highly sensitive spectroscopic techniques that provide detailed vibrational information about molecules adsorbed on or near plasmonic nanostructures, such as gold or silver nanoparticles. nih.govtudublin.ie

SERS: In SERS, the Raman signal of a molecule can be enhanced by many orders of magnitude. 4-MPAA is an excellent candidate for SERS studies because its thiol group can strongly bind to the surface of metal nanoparticles. lmaleidykla.lt This allows for the sensitive detection of the molecule and the study of its interactions. For example, SERS has been used to detect the binding of iron ions to 4-MPAA functionalized silver nanoparticles. lmaleidykla.ltresearcher.life The interaction with Fe(II) ions caused noticeable changes in the SERS spectrum, including the doubling of intense peaks associated with the benzene ring at 1015, 1074 cm⁻¹ and 1541, 1590 cm⁻¹. lmaleidykla.lt The dominant vibrational mode at 1074 cm⁻¹ has been used to show the dependence of Raman intensity on Fe(II) concentration. lmaleidykla.lt SERS has also been employed to study derivatives of 4-MPAA, such as benzyl-4-mercaptophenylacetic acid. researchgate.net

SEHRS: SEHRS is a nonlinear analogue of SERS that provides unique spectral information arising from the molecular hyperpolarizability. nih.govnih.gov SEHRS can be more sensitive to the local chemical environment and molecular structure than SERS. acs.orgresearchgate.net Studies have examined the SEHRS spectra of 4-MPAA and related compounds, such as 4-mercaptophenylpropionic acid, to understand the effect of the carbon chain length on the spectra. nih.govnih.govacs.orgresearchgate.netresearcher.lifeacs.org For instance, when studying the interaction with uranyl nitrate, the SEHRS spectrum of 4-MPAA-functionalized particles was similar to that of 4-mercaptobenzoic acid, although the signal intensity was reduced. acs.orgresearchgate.net These studies demonstrate that SEHRS can provide complementary and sometimes more detailed information than SERS for the analysis of 4-MPAA and its derivatives. acs.orgresearchgate.net

Interactive Data Table: Key SERS Vibrational Bands of 4-MPAA

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| Ag-S stretch | ~240 | Adsorption to silver surface | lmaleidykla.lt |

| Ring deformation | 522, 716 | Benzene ring vibrations | lmaleidykla.lt |

| COO⁻ vibrations | 841, 1389 | Carboxylate group vibrations | lmaleidykla.lt |

| Ring breathing | 1015, 1074 | Benzene ring vibrations | lmaleidykla.lt |

| Ring stretching | 1541, 1590 | Benzene ring vibrations | lmaleidykla.lt |

Note: Wavenumbers are approximate and can shift based on the specific substrate and environmental conditions. lmaleidykla.lt

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Protein Interactions

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for understanding the molecular properties and reactivity of 4-MPAA. These in silico studies complement experimental findings and provide a deeper understanding at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-MPAA and its derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to understand their reactivity and electronic properties. mdpi.com

One key application of DFT is the calculation of the molecular electrostatic potential (MEP). The MEP map reveals the electron density distribution and helps identify sites for nucleophilic and electrophilic attacks. mdpi.comresearchgate.net For instance, in studies of sulfur derivatives of perezone (B1216032), including one derived from 4-MPAA, the MEP was used to visualize regions of high and low electron density, providing insights into potential interactions with biological targets like Poly-ADP-Ribose Polymerase (PARP-1). mdpi.com

DFT is also utilized to determine global chemical reactivity descriptors. These descriptors, derived from the energies of the neutral, anionic, and cationic forms of the molecule, help in predicting the reactivity of the compound. mdpi.com The differences in reactivity between various thiols and other molecules can be explained based on conceptual DFT. acs.org

Furthermore, DFT calculations are instrumental in predicting vibrational frequencies (IR and Raman spectra). A study on the related compound 4-mercaptobenzoic acid (4-MBA) demonstrated that theoretical vibrational frequencies calculated at the B3LYP/6-311++G(**) level showed good agreement with experimental data, allowing for the assignment of all major vibrational bands. nih.gov Similar computational approaches can be applied to 4-MPAA to predict and validate its spectroscopic features.

Table 1: Representative DFT-Calculated Properties for Thiophenol Derivatives

| Property | Description | Typical Application for 4-MPAA |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. | Predicting interaction sites for catalysis and biological activity. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | Assessing the molecule's kinetic stability and reactivity in chemical reactions. nih.gov |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's reactivity. | Comparing the reactivity of 4-MPAA with other thiol catalysts. mdpi.com |

| Vibrational Frequencies | Predicted frequencies for infrared and Raman spectra. | Aiding in the interpretation and assignment of experimental spectroscopic data. nih.gov |

This table is interactive. Click on the headers to sort.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the observation of how a molecule like 4-MPAA behaves over time, providing insights into its conformational flexibility and its interactions with other molecules, such as proteins or solvents. mdpi.comnih.gov

In the context of drug design and biochemistry, MD simulations are crucial for understanding ligand-receptor interactions. mdpi.com For example, MD simulations have been used to study the binding of sulfur derivatives of perezone, including a derivative of 4-MPAA, to the active site of the enzyme PARP-1. mdpi.com These simulations, often run for nanoseconds, can reveal the stability of the ligand in the binding pocket and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that drive the binding process. mdpi.comresearchgate.net

MD simulations can also provide information on the conformational landscape of a molecule. For intrinsically disordered proteins (IDPs), MD simulations can help characterize the distribution of different conformations, such as β-strand-like structures. nih.gov While not a protein itself, the principles of conformational analysis through MD simulations are applicable to understanding the flexibility of the acetic acid side chain relative to the phenyl ring in 4-MPAA and how this might be influenced by its environment.

Quantum chemistry studies, which often employ DFT methods, are essential for elucidating the mechanisms of chemical reactions involving 4-MPAA. mdpi.comacs.org A significant application of 4-MPAA is its role as a catalyst in native chemical ligation (NCL), a key reaction for the chemical synthesis of proteins. acs.orgresearchgate.netwikipedia.org

NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. 4-MPAA catalyzes this reaction through in situ transthioesterification. acs.org Quantum chemistry calculations can model the transition states and intermediates of this process, providing a detailed understanding of the reaction pathway. These studies can explain why substituted thiophenols like 4-MPAA, which have a pKa greater than 6, are effective catalysts. They can rapidly and completely exchange with thioalkyl esters and then act as efficient leaving groups. acs.org

Recent research has also explored how the catalytic efficiency of 4-MPAA in NCL can be enhanced. For instance, introducing a stretch of arginine residues near the reaction site can boost the catalytic potency of 4-MPAA through electrostatic assistance, allowing for the use of sub-stoichiometric amounts of the catalyst. researchgate.netchemrxiv.org Quantum chemistry studies can help to model and rationalize these electrostatic effects on the reaction pathway.

Furthermore, quantum chemical calculations have been used to investigate the synthesis of derivatives of 4-MPAA. In one study, the reaction of 4-MPAA with perezone via a Michael addition was investigated to create potential PARP-1 inhibitors. mdpi.com

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be validated by experimental data. As mentioned previously, DFT calculations are highly effective in predicting the infrared (IR) and Raman spectra of molecules. nih.gov

For a molecule like 4-MPAA, computational methods can generate a theoretical vibrational spectrum. By comparing this predicted spectrum with an experimentally obtained Fourier-transform infrared (FTIR) or Raman spectrum, researchers can confidently assign the observed vibrational bands to specific molecular motions, such as the stretching of the S-H bond, the C=O bond of the carboxylic acid, and various vibrations of the phenyl ring. nih.gov This synergy between computational prediction and experimental validation is crucial for the structural characterization of 4-MPAA and its derivatives.

Circular dichroism (CD) spectroscopy is another technique where computational predictions can be valuable. While CD is more commonly used for chiral molecules and protein secondary structure analysis, the principles of predicting electronic transitions can be applied. In studies involving proteins synthesized using 4-MPAA in ligation reactions, CD spectroscopy is used to characterize the secondary structure of the final product. mdpi.com

Iv. Applications of 4 Mercaptophenylacetic Acid in Advanced Materials Science and Sensor Development

Integration of 4-Mercaptophenylacetic Acid in Polymeric Systems

The ability of 4-MPA to be incorporated into polymeric structures has opened up new avenues for creating functional and responsive materials.

Functionalization of Polymers with this compound

The carboxylic acid group of 4-MPA serves as a convenient handle for its attachment to various polymer backbones. This functionalization can be achieved through standard esterification or amidation reactions, covalently linking the 4-MPA molecule to the polymer chain. For instance, 4-MPA has been used to modify hydroxyl-functionalized polymers like poly(ethylene glycol) (PEG) through esterification. nih.gov This process results in a polymer decorated with thiol groups, which can then participate in a variety of secondary reactions, such as thiol-ene click chemistry or disulfide bond formation.

The functionalization of polymers with 4-MPA is a key step in creating materials with tailored properties. For example, polysarcosine has been functionalized with 4-MPA to facilitate the conjugation of peptides. rsc.org This approach is valuable in the development of drug delivery systems and biomaterials where precise control over the material's surface chemistry is crucial. The presence of the thiol group from 4-MPA allows for the specific and efficient attachment of biomolecules, a process often referred to as bioconjugation. chemimpex.com

Role of this compound in Hydrogel Formation and Properties

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have gained significant attention in biomedical applications. 4-MPA plays a crucial role in the formation and tuning of the properties of certain types of hydrogels.

Specifically, 4-MPA has been utilized in the development of dynamic and adaptable hydrogels. In one approach, 4-MPA acts as a catalyst in thioester exchange reactions, which are reversible covalent reactions that allow the hydrogel network to rearrange and change its mechanical properties over time. nih.gov This dynamic nature is particularly important for creating biomaterials that can mimic the viscoelastic properties of the natural extracellular matrix (ECM). nih.gov By controlling factors such as pH and the concentration of 4-MPA, the viscoelasticity of these hydrogels can be precisely modulated. nih.gov Furthermore, a strategy has been developed to alter the properties of existing hydrogels by the photo-uncaging of the 4-MPA catalyst, offering spatial and temporal control over the material's characteristics. nih.gov

Research has shown that hydrogels based on 4-MPA can support cell growth and proliferation. For example, mesenchymal stem cells encapsulated within these thioester-based hydrogels have demonstrated the ability to elongate and exhibit increased proliferation compared to cells in static, non-adaptable networks. nih.gov This highlights the potential of 4-MPA-containing hydrogels in tissue engineering and regenerative medicine. Additionally, studies have explored the degradation of hydrogels containing 4-MPA, showing that under reducing conditions, significant cleavage of the hydrogel can be achieved, which is ideal for controlled drug release applications.

Surface Modification and Self-Assembled Monolayers (SAMs) using this compound

The thiol group of 4-MPA provides a robust anchor for its attachment to metallic surfaces, leading to the formation of highly ordered, self-assembled monolayers (SAMs). These SAMs are instrumental in tailoring the surface properties of materials for a wide range of applications.

Fabrication of this compound SAMs on Metallic Surfaces

The formation of 4-MPA SAMs is a spontaneous process that occurs when a metallic substrate is exposed to a solution containing 4-MPA. The sulfur atom of the thiol group forms a strong covalent bond with the metal atoms, resulting in a densely packed monolayer of 4-MPA molecules on the surface.

Gold (Au): Gold is the most common substrate for the formation of 4-MPA SAMs. The gold-thiol bond is well-characterized and highly stable, making it an ideal system for fundamental studies and practical applications. The fabrication process typically involves incubating a clean gold electrode in a dilute solution of 4-MPA in a solvent like ethanol (B145695) for several hours. semanticscholar.orgnih.gov This simple procedure results in a well-defined monolayer with the carboxylic acid groups oriented away from the surface. These SAMs have been used in the development of various biosensors. semanticscholar.orgnih.govresearchgate.netsemanticscholar.org

Silver (Ag): 4-MPA can also form SAMs on silver surfaces. tu-dresden.de While the silver-thiol bond is also strong, it is generally considered to be less stable than the gold-thiol bond, particularly in oxidizing environments. However, silver offers different plasmonic properties compared to gold, which can be advantageous for certain spectroscopic applications like surface-enhanced Raman scattering (SERS).

Copper (Cu): The formation of 4-MPA SAMs on copper surfaces has also been investigated. ambeed.com Copper is a more cost-effective material than gold or silver, but its surface is more prone to oxidation. The 4-MPA monolayer can provide a protective barrier against corrosion while also functionalizing the copper surface.

| Metallic Substrate | Key Features of 4-MPA SAMs | Primary Applications |

| Gold (Au) | Highly stable and well-ordered monolayers. semanticscholar.orgnih.gov | Biosensors, semanticscholar.orgnih.govresearchgate.netsemanticscholar.org surface engineering. acs.orgnih.gov |

| Silver (Ag) | Good for SERS applications due to plasmonic properties. tu-dresden.de | Surface-enhanced Raman scattering (SERS). sigmaaldrich.com |

| Copper (Cu) | Cost-effective, provides corrosion protection. ambeed.com | Corrosion inhibition, functional coatings. |

Control of Surface Chemistry and Wettability via this compound

Once the 4-MPA SAM is formed, the exposed carboxylic acid groups provide a platform for controlling the surface chemistry. These acidic groups can be deprotonated to create a negatively charged surface, or they can be used as a starting point for further chemical reactions. For example, the carboxyl groups can be activated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. semanticscholar.orgnih.gov This activated surface can then react with amine-containing molecules, such as proteins or antibodies, to form stable amide bonds. semanticscholar.orgnih.gov This is a common strategy for the covalent immobilization of biomolecules onto surfaces for biosensor applications. semanticscholar.orgnih.govresearchgate.netresearchgate.net

The wettability of a surface, which is its ability to be wetted by a liquid, can also be controlled using 4-MPA SAMs. A surface coated with a 4-MPA monolayer will have a certain hydrophilicity due to the presence of the carboxylic acid groups. By modifying these groups, the surface can be made more hydrophobic or hydrophilic. For instance, reacting the carboxylic acid with a long-chain alkylamine would increase the hydrophobicity of the surface. This ability to tune surface wettability is important in applications such as microfluidics and biocompatible coatings.

Applications of this compound SAMs in Surface Engineering

The versatility of 4-MPA SAMs has led to their use in a wide array of surface engineering applications.

Biosensors: A major application of 4-MPA SAMs is in the development of electrochemical and impedimetric biosensors. mdpi.com In these devices, the 4-MPA monolayer serves as a stable and biocompatible interface for the immobilization of biorecognition elements, such as antibodies or enzymes. semanticscholar.org For example, an impedimetric immunosensor for the detection of thyroid-stimulating hormone (TSH) was fabricated by immobilizing anti-TSH antibodies onto a 4-MPA modified gold electrode. semanticscholar.orgnih.gov Similarly, biosensors for alpha-1 antitrypsin (A1AT) have been developed using this approach. researchgate.netsemanticscholar.org The principle of these sensors relies on the change in electrical impedance or current upon the binding of the target analyte to the immobilized bioreceptor. mdpi.com

Biocompatible Coatings: 4-MPA SAMs can be used to create biocompatible coatings on medical implants and devices. The ability to control the surface chemistry allows for the attachment of molecules that can reduce non-specific protein adsorption and improve the integration of the implant with the surrounding tissue.

Biosensor and Chemical Sensor Development with this compound

This compound plays a crucial role in the development of both biosensors and chemical sensors. chemimpex.com Its ability to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces provides a stable and reproducible platform for the immobilization of biological recognition elements or for direct interaction with chemical analytes. nih.govsemanticscholar.org The carboxylic acid terminus of 4-MPA can be readily activated to covalently bind with amines on proteins, antibodies, or enzymes, facilitating the creation of highly specific biosensors. nih.govsemanticscholar.org This functionalization enhances the detection capabilities and selectivity of these analytical devices. chemimpex.com

Electrochemical Biosensors Utilizing this compound Functionalization

The functionalization of electrodes with this compound is a key strategy in the fabrication of electrochemical biosensors. The formation of a dense, well-ordered self-assembled monolayer of 4-MPA on an electrode surface, typically gold, creates a versatile platform for the subsequent attachment of biorecognition molecules. nih.govsemanticscholar.org This surface modification not only facilitates the stable immobilization of biological components but also influences the electrochemical properties of the electrode, which is fundamental to the sensor's performance.

A significant application of 4-MPA in electrochemical biosensors is the immobilization of enzymes. nih.gov The carboxylic acid groups of the 4-MPA monolayer can be activated, commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with the amine groups present on the surface of enzymes. nih.govsemanticscholar.org This covalent attachment ensures that the enzyme is securely anchored to the electrode surface, which enhances the stability and reusability of the biosensor. nih.gov

One notable example is the development of a tyramine (B21549) biosensor, where the enzyme tyrosinase was immobilized on a glassy carbon electrode modified with electropolymerized this compound. researchgate.net This biosensor demonstrated the successful application of this immobilization strategy for the detection of biogenic amines in food samples. researchgate.netikm.org.my The polymer matrix derived from 4-MPA provided a stable and homogeneous surface for enzyme attachment. researchgate.net

This compound is extensively used in the fabrication of immunosensors, which rely on the specific binding between an antibody and its antigen. In this context, 4-MPA self-assembled monolayers on gold electrodes serve as an ideal substrate for the covalent immobilization of antibodies. nih.govsemanticscholar.org The process typically involves the activation of the carboxylic acid groups of 4-MPA with EDC/NHS, followed by the introduction of the antibody, which binds via its primary amine groups. nih.govsemanticscholar.orgresearchgate.net

This method has been successfully employed to create label-free impedimetric immunosensors for the detection of various clinically relevant analytes. For instance, an immunosensor for thyroid-stimulating hormone (TSH) was developed by immobilizing anti-TSH antibodies on a 4-MPA modified gold electrode. nih.govresearchgate.netresearcher.life Similarly, a biosensor for alpha-1 antitrypsin (A1AT), a protein linked to lung and liver diseases, was constructed using the same principle of immobilizing anti-A1AT antibodies on a 4-MPA functionalized gold surface. semanticscholar.org The formation of the antibody-antigen complex on the electrode surface alters the electrochemical impedance, allowing for sensitive and specific detection. nih.govsemanticscholar.org

The concentration of 4-MPA used for forming the SAM is a critical parameter that influences the sensor's performance. nih.govsemanticscholar.org Optimization of this concentration is necessary to achieve the desired surface density for effective antibody immobilization and subsequent analyte detection. nih.govsemanticscholar.org

Sensors based on this compound have been developed for the detection of a variety of specific analytes, ranging from small molecules to large proteins. The versatility of the 4-MPA platform allows for its adaptation to different detection schemes and targets.

For example, an electrochemical biosensor for tyramine, a biogenic amine indicative of food spoilage, was developed using a polymeric matrix derived from this compound with immobilized tyrosinase. This sensor achieved a limit of detection of 3.16 μmol L⁻¹ in wine samples. researchgate.net Another study demonstrated the electrochemical detection of dopamine (B1211576) using a glassy carbon electrode modified with 4-MPA, highlighting its potential in neurotransmitter sensing. mdpi.com

In the realm of clinical diagnostics, 4-MPA-based immunosensors have been fabricated for the detection of thyroid-stimulating hormone (TSH) and alpha-1 antitrypsin (A1AT). nih.govsemanticscholar.org The TSH immunosensor demonstrated a linear detection range between 0.7 and 3.5 mIU/L with a limit of detection of 0.034 mIU/L. nih.govresearcher.life The A1AT immunosensor was also successful in detecting the target protein in spiked artificial serum samples. semanticscholar.org Furthermore, a competitive indirect ELISA method was developed for acrylamide (B121943) detection by targeting a 4-MPA-derivatized form of the molecule. mdpi.comnih.gov

| Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) | Reference |

| Tyramine | Enzymatic Biosensor | Electrochemical | 3.16 μmol L⁻¹ | researchgate.net |

| Dopamine | Chemical Sensor | Electrochemical | Not Specified | mdpi.com |

| Thyroid-Stimulating Hormone (TSH) | Immunosensor | Impedimetric | 0.034 mIU/L | nih.govresearcher.life |

| Alpha-1 Antitrypsin (A1AT) | Immunosensor | Impedimetric | Not Specified | semanticscholar.org |

| Acrylamide | Immunoassay | Colorimetric (ci-ELISA) | Not Specified | mdpi.comnih.gov |

| Iron (II) ions | Nanoparticle-based Sensor | SERS | 10⁻¹⁰ M | lmaleidykla.lt |

Immunosensor Fabrication with this compound

Optical Sensors and Recognition Elements Incorporating this compound

Beyond electrochemical methods, this compound is also a key component in the development of optical sensors. These sensors utilize changes in optical properties, such as color or fluorescence, upon interaction with an analyte. nih.gov The functional groups of 4-MPA allow it to act as a recognition element or as a linker to attach other recognition molecules to optical transducers.

A notable application is in surface-enhanced Raman spectroscopy (SERS). Silver nanoparticles functionalized with 4-MPA have been used for the detection of iron (II) ions. lmaleidykla.lt In this system, the thiol group of 4-MPA binds to the silver nanoparticles, while the carboxylic acid group interacts with the iron ions. lmaleidykla.lt This interaction causes the nanoparticles to aggregate, creating "hot spots" that significantly enhance the Raman signal of the 4-MPA, allowing for highly sensitive detection of Fe(II) ions down to 10⁻¹⁰ M. lmaleidykla.lt

Nanomaterial-Based Sensors Functionalized with this compound

The integration of nanomaterials with this compound has led to the development of highly sensitive and selective sensors. Nanomaterials, such as gold and silver nanoparticles, offer a high surface-area-to-volume ratio and unique optical and electronic properties that can be harnessed for sensing applications.

4-MPA is used to functionalize these nanoparticles, providing a stable coating and a means for further modification. lmaleidykla.ltlmaleidykla.lt For instance, silver nanoparticles functionalized with 4-MPA have been successfully used as a SERS-based sensor for the detection of iron (II) ions. lmaleidykla.ltlmaleidykla.lt The functionalized nanoparticles aggregate in the presence of Fe(II), leading to a significant enhancement of the Raman signal. lmaleidykla.lt This approach demonstrates the synergistic effect of combining the properties of nanomaterials with the versatile chemistry of 4-MPA to create advanced sensing platforms. Additionally, polyclonal antibodies conjugated on gold nanorods have been used in conjunction with 4-MPA derivatized acrylamide for detection purposes. mdpi.comnih.gov

V. Catalytic and Bioconjugation Applications of 4 Mercaptophenylacetic Acid

4-Mercaptophenylacetic Acid as a Catalyst in Organic Reactions

This compound (MPAA), a sulfur-containing aromatic compound, is a prominent thiol additive and catalyst in the field of chemical biology, particularly in the synthesis of peptides and proteins. nih.govwikipedia.org Its utility stems from the reactivity of its thiol group, which facilitates specific and efficient chemical transformations.

MPAA is widely employed in Native Chemical Ligation (NCL), a cornerstone technology for the chemical synthesis of large peptides and proteins. sigmaaldrich.comnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. nih.gov MPAA serves as a catalyst in this process, enhancing reaction efficiency and enabling the assembly of complex protein structures. ottokemi.com It is also used for the on-resin preparation of peptide-α-thiophenyl esters, which are key intermediates for chemical ligation methods. sigmaaldrich.comsigmaaldrich.com

The catalytic role of this compound in NCL is centered on a process known as thiol-thioester exchange. rsc.org The mechanism begins with the nucleophilic attack of the MPAA thiol group on the carbonyl carbon of the peptide's C-terminal thioester. This initial step is a reversible transthioesterification reaction that generates a more reactive intermediate, a 4-mercaptophenylacetyl (MPA) thioester.

This newly formed MPA thioester is highly activated and readily undergoes a second, intramolecular S-to-N acyl shift. The N-terminal cysteine of the second peptide fragment attacks the activated thioester, leading to the formation of the desired native peptide bond and releasing the MPAA catalyst. The efficiency of this process is crucial for driving the ligation reaction to completion. rsc.org MPAA is also utilized in the activation of peptide hydrazides, converting them in situ to peptide thioesters that can then undergo intramolecular ligation to form cyclic peptides. sioc-journal.cn

For instance, in a study comparing the reactivity of two different peptide thioesters, the presence of MPAA dramatically increased the reaction rate. The apparent second-order rate constant (k_app) for the ligation reaction showed a clear dependence on the MPAA concentration, highlighting its catalytic efficiency. researchgate.net

| MPAA Concentration (mM) | Apparent Rate Constant (k_app, M⁻¹s⁻¹) |

|---|---|

| 0.1 | 0.70 |

| 5.0 | 2.54 |

This table presents kinetic data from a study on NCL reactions, showing the increase in the apparent rate constant with higher concentrations of the MPAA catalyst. researchgate.net

In these strategies, MPAA exhibits a remarkable triple functionality. nih.govthieme-connect.com First, it acts as a thiol catalyst to accelerate the NCL reaction itself. rsc.orgnih.gov Second, when using an allyloxycarbonyl (Alloc) protecting group for the N-terminal cysteine, MPAA functions as a scavenger for the π-allyl palladium complexes that are formed during the deprotection step. nih.govresearchgate.net Third, it serves as a quencher for the palladium(0) catalyst, preventing side reactions and ensuring the homogeneity of the reaction mixture. nih.govresearchgate.net This multifunctionality was instrumental in the successful one-pot, five-segment ligation synthesis of histone H2AX, a 142-amino acid protein, which was achieved in a high isolated yield of 59%. nih.govresearchgate.net

While MPAA is an effective catalyst, NCL reactions often require it in large excess (up to 50-100 equivalents) to achieve practical reaction rates. researchgate.netchemrxiv.orgresearchgate.netacs.org A significant advancement has been the development of an electrostatically assisted catalysis strategy that boosts the potency of MPAA. researchgate.netchemrxiv.orgresearchgate.net This method involves engineering the peptide thioester component to include a stretch of positively charged amino acids, such as arginine, near the ligation site. researchgate.netchemrxiv.org

| Peptide Thioester Type | MPAA Concentration (mM) | Key Feature | Observed Reaction Rate |

|---|---|---|---|

| Standard Peptide Thioester | 50 | No Arginine Stretch | Moderate |

| Arginine-Tagged Thioester | 0.1 - 5.0 | Contains Arginine Stretch | Remarkably Fast |

This table illustrates the impact of electrostatic assistance on NCL reaction rates, based on findings that an arginine-tagged thioester reacts significantly faster at much lower MPAA concentrations compared to a standard thioester. researchgate.net

The catalytic properties of MPAA make it an invaluable tool for chemical protein synthesis and protein engineering. It facilitates the assembly of large and synthetically challenging proteins that are difficult to access through other means. sigmaaldrich.comsigmaaldrich.com The development of MPAA-driven one-pot strategies and the use of electrostatic assistance have made the synthesis of proteins more practical and efficient. nih.govresearchgate.net

Notable examples include the total chemical synthesis of histone H2AX, a crucial protein involved in DNA repair, and the antibacterial peptide dermaseptin (B158304) B2. nih.govresearchgate.net Furthermore, MPAA is used in the synthesis of small ubiquitin-like modifier (SUMO) peptides and cyclic tetrapeptides, demonstrating its versatility. ottokemi.comsioc-journal.cn Its role in palladium-facilitated deprotection of N-terminal cysteine residues further expands its utility in creating complex protein architectures. sigmaaldrich.comsigmaaldrich.com By enabling the reliable ligation of peptide fragments, MPAA provides researchers with powerful means to create novel proteins with engineered functions and to study protein structure and activity with high precision. nih.govresearchgate.net

Electrostatic Assistance in this compound Catalysis

Other Catalytic Roles of this compound

Beyond its primary role in native chemical ligation (NCL), this compound (4-MPAA) exhibits other notable catalytic functions. It serves as a redox buffer that can enhance the folding rate of proteins containing disulfide bonds, proving more effective than traditional buffers like glutathione. wikipedia.orgchemicalbook.com Additionally, 4-MPAA is utilized in palladium-facilitated deprotection schemes, particularly for the N-terminal cysteine in challenging protein syntheses. chemicalbook.comsigmaaldrich.com

Research has also highlighted its function as a catalyst that accelerates the formation of peptide bonds between cysteine residues, which is crucial for synthesizing complex peptide structures. It acts as a triple-function reagent in these contexts by not only catalyzing the thiol-thioester exchange but also by solubilizing peptide fragments and scavenging byproducts.

Bioconjugation Strategies Employing this compound

This compound is a valuable compound in the field of bioconjugation, a chemical strategy used to link biomolecules for various applications, including diagnostics and therapeutics. chemimpex.com The utility of 4-MPAA in this domain stems from its bifunctional nature, possessing both a thiol (-SH) group and a carboxylic acid (-COOH) group, which allow for versatile conjugation chemistries. chemimpex.comjst.go.jp

Linker Chemistry and Scaffold Design with this compound

The dual functionality of 4-MPAA makes it an excellent component in the design of chemical linkers and molecular scaffolds. jst.go.jpacs.org Linkers are molecules that connect two or more different molecules, such as a drug and a targeting moiety. The carboxylic acid end of 4-MPAA can be readily coupled to an amine-containing molecule to form a stable amide bond, while the thiol group provides a reactive handle for attachment to another component, often through thiol-maleimide or disulfide chemistry. jst.go.jpuwo.ca

Researchers have incorporated 4-MPAA into linker structures for various purposes. It has been used to create thioester-type linkers for the extended release of peptides, where the thioester bond can be gradually cleaved under physiological conditions. jst.go.jp In the development of redox-responsive materials, 4-MPAA and its derivatives have been used to create aryl-thiol crosslinks in hydrogels. encyclopedia.pubmdpi.com These hydrogels are stable in typical physiological environments but degrade in the presence of higher concentrations of reducing agents like glutathione, which is found in tumor microenvironments. encyclopedia.pubmdpi.com

Furthermore, 4-MPAA can be modified to create multifunctional scaffolds. For example, it has been modified with a terminal azide (B81097) group, allowing it to be attached to gold nanoparticles. uwo.ca This creates a versatile platform where other molecules, such as imaging agents or drugs containing an alkyne group, can be "clicked" onto the nanoparticle surface via strain-promoted alkyne-azide cycloaddition. uwo.ca

| Linker/Scaffold Application | Design Strategy | Key Feature of 4-MPAA | References |

| Extended Peptide Release | Incorporated into a thioester conjugate | Forms a cleavable thioester linkage | jst.go.jp |

| Redox-Responsive Hydrogels | Used as an aryl-thiol source for crosslinking | Participates in glutathione-sensitive succinimide-thioether linkages | encyclopedia.pubacs.orgmdpi.com |

| Nanoparticle Functionalization | Modified with an azide for "click" chemistry | Provides a scaffold for multi-functionalization | uwo.ca |

| Homogenous Linker Synthesis | Used in excess to form homogenous disulfides | Thiol group participates in disulfide exchange | acs.org |

Applications in Targeted Drug Delivery and Imaging Agents

The bioconjugation strategies enabled by 4-MPAA have direct applications in the development of advanced therapeutic and diagnostic agents. chemimpex.com Its ability to act as a linker is crucial for creating targeted drug delivery systems and for attaching imaging agents to biomolecules like antibodies. chemimpex.com

In targeted drug delivery, 4-MPAA has been a component in the synthesis of nanoparticles designed to deliver therapeutic agents specifically to cancer cells. These systems can enhance the efficacy of a drug while minimizing side effects on healthy tissues. Its use in redox-responsive hydrogels is another key application, allowing for the controlled release of drugs like doxorubicin (B1662922) in the high-glutathione environment of tumors. encyclopedia.pubmdpi.com

Similarly, the thiol group of 4-MPAA provides a reliable attachment point for imaging agents onto proteins or antibodies, facilitating the development of targeted diagnostic tools. chemimpex.com For instance, a fluorogenic molecular cargo was incorporated onto gold nanoparticles using a 4-MPAA-based linker and was successfully delivered and released in a glutathione-rich environment, demonstrating its potential for "click & release" systems. uwo.ca

Vi. Biological and Pharmaceutical Research Applications of 4 Mercaptophenylacetic Acid

Role as a Pharmaceutical Intermediate and Building Block

The unique reactivity of 4-Mercaptophenylacetic acid, primarily attributed to its thiol functional group, establishes it as a crucial intermediate and building block in the synthesis of pharmaceutical compounds. chemimpex.com It serves as a foundational molecule for constructing more complex, biologically active agents. The thiol group, for instance, allows for effective bioconjugation, a process that enables the attachment of drugs to proteins or antibodies for the development of targeted therapies. chemimpex.com

One of the most recognized applications of this compound is its role as a synthetic intermediate in the creation of novel anti-inflammatory agents. lgcstandards.comchemicalbook.comfujifilm.comthermofisher.com Its molecular framework is incorporated into larger molecules designed to target inflammatory pathways. chemimpex.com Research has indicated that MPAA's structure is valuable for developing drugs aimed at treating inflammatory diseases. chemimpex.com Some studies suggest that compounds derived from MPAA may exert their anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis.

Beyond anti-inflammatory drugs, this compound is a key building block in the broader development of new therapeutic agents. chemimpex.com Its utility is prominent in the field of peptide and protein synthesis, particularly through a method called native chemical ligation (NCL). wikipedia.org In NCL, MPAA can be used to facilitate the creation of peptide α-thiophenyl esters, which are essential intermediates for ligating (joining) peptide segments. chemicalbook.comsigmaaldrich.com

This application is critical for producing complex proteins that are otherwise challenging to synthesize. sigmaaldrich.com For example, researchers have successfully utilized the multifunctionality of MPAA in a one-pot, five-segment ligation process to synthesize histone H2AX, a protein composed of 142 amino acids. nih.govresearchgate.net This highlights its role in creating complex bioactive proteins for research and therapeutic purposes. researchgate.net

| Application Area | Specific Use of this compound | Example / Finding | Source |

|---|---|---|---|

| Peptide Synthesis | Thiol additive in Native Chemical Ligation (NCL) | Facilitates the on-resin preparation of peptide-α-thiophenyl esters for chemical ligation. | chemicalbook.comsigmaaldrich.com |

| Protein Synthesis | Promotes one-pot multiple peptide ligation. | Enabled the synthesis of histone H2AX (142 amino acids) in a 59% isolated yield. | nih.govresearchgate.net |

| Targeted Drug Delivery | Intermediate for nanoparticle synthesis. | Used in synthesizing nanoparticles for targeted drug delivery to specific tissues. |

In drug design, the structure of this compound is appreciated for its potential to improve the properties of therapeutic agents. chemimpex.com Researchers have explored its use in creating nanoparticles for targeted drug delivery systems, which could deliver therapeutic agents to specific cells, such as cancer cells, with greater precision. While the compound itself has poor water solubility, it dissolves well in organic solvents like ethanol (B145695) and methanol. This characteristic is relevant in synthetic processes where solubility in non-aqueous environments is necessary. Its potential to enhance the solubility of final drug products is an area of interest in pharmaceutical development. chemimpex.com

Development of Novel Therapeutic Agents

Investigations into Biological Activities of this compound and its Analogs

Beyond its role as a synthetic tool, this compound and its chemical relatives have been investigated for their own inherent biological activities. These studies focus on the direct effects these molecules may have on biological systems.

This compound possesses antioxidant properties. chemimpex.com This activity is valuable in formulations designed to protect against oxidative stress, a condition implicated in cellular damage and aging. chemimpex.com Its potential to mitigate oxidative stress has led to its application in cosmetics and personal care products to protect the skin. chemimpex.com The antioxidant effects of related compounds are also an area of study; for example, analogs containing a methylsulfanyl group have shown potential in radical scavenging assays.

Direct anti-inflammatory activity has been reported for this compound. This potential is attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, research into structurally related compounds has provided additional insights. Analogs of MPAA have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are primary targets for many anti-inflammatory drugs. This suggests a mechanistic basis for the anti-inflammatory potential of MPAA and its derivatives.

| Biological Activity | Research Finding / Observation | Potential Mechanism | Source |

|---|---|---|---|

| Antioxidant | Suitable for formulations to protect skin from oxidative stress. | Radical scavenging. | chemimpex.com |

| Anti-inflammatory | Exhibits direct anti-inflammatory activities. | Inhibition of prostaglandin synthesis; potential inhibition of COX enzymes. |

Antimicrobial Properties

This compound (4-MPAA) and its derivatives have demonstrated notable antimicrobial properties, attracting research interest for their potential in combating various pathogens. Studies have explored their effectiveness against both bacteria and fungi, often through the synthesis of novel coordination complexes and peptide derivatives.

One area of investigation involves the creation of silver (I) complexes with 4-MPAA as a ligand. These complexes are designed to be stable in aqueous solutions, such as those containing sodium hyaluronate, and have shown antimicrobial activity. wipo.int Such compositions are being explored for applications like promoting wound healing and treating periodontal diseases. wipo.int

Derivatives of 4-MPAA have also been incorporated into peptides to enhance their antimicrobial potency. For instance, dimers of the peptide KR-12, derived from the human cathelicidin (B612621) LL-37, were synthesized and showed improved antimicrobial activity and stability. diva-portal.orgfrontiersin.org While dimerization itself significantly increased activity, the cyclization of these dimers did not appear to further enhance antibacterial effects but did show some influence on antifungal activity. frontiersin.org Specifically, linear dimers were found to be more active against fungal pathogens than their cyclized counterparts. frontiersin.org

The antimicrobial activity of hydrogels containing 4-MPAA derivatives has also been evaluated. For example, the minimum inhibitory concentration (MIC) of certain hydrogels has been tested against bacteria like Staphylococcus aureus and Escherichia coli. rsc.org

Furthermore, research into the synthesis of coordination complexes with other metals has been undertaken. For example, coordination complexes with ligands such as 2-mercaptobenzoic acid, 3-mercaptobenzoic acid, and this compound have been noted for their antimicrobial activity. google.com

It is important to note that while some sources mention the use of 4-MPAA in the synthesis of compounds with antimicrobial properties, detailed data on the specific antimicrobial spectrum and efficacy of 4-MPAA itself are often part of broader studies on its derivatives. rsc.orgucl.ac.ukresearchgate.net

Advanced Research in Disease Treatment and Drug Development

This compound and its derivatives are subjects of advanced research in the treatment of various diseases and in the development of new drugs. The unique chemical properties of 4-MPAA, particularly its thiol group, make it a valuable tool in several therapeutic research areas. chemimpex.com

The antioxidant properties of compounds structurally similar to this compound suggest their potential in mitigating cellular damage caused by oxidative stress. chemimpex.com The thiol group within 4-MPAA is a key contributor to its antioxidant capabilities. chemimpex.com This has led to its investigation for use in applications aimed at protecting against oxidative damage. chemimpex.com For instance, its antioxidant properties are being explored for potential use in cosmetic and personal care products to protect the skin from oxidative stress. chemimpex.com While direct therapeutic applications in specific oxidative stress-related diseases are still under investigation, the foundational antioxidant activity of 4-MPAA and its derivatives provides a strong basis for further research in this area.

This compound has been identified as a compound with potential applications in anti-cancer research. alfachemch.com It has been suggested that 4-MPAA can inhibit protein synthesis in cancer cells, which can ultimately lead to cell death. alfachemch.com

One approach involves the use of 4-MPAA-derived nanoparticles for the targeted delivery of drugs to cancer cells. Research has shown that these nanoparticles can bind to folate receptors, which are often overexpressed on cancer cells, thereby improving the specificity of drug delivery.

Furthermore, derivatives of 4-MPAA have been synthesized and evaluated for their potential as inhibitors of enzymes that are overexpressed in various cancers. mdpi.comsemanticscholar.org For example, a derivative of this compound was synthesized and studied for its interaction with Poly-ADP-Ribose Polymerase (PARP-1), a key enzyme in DNA repair that is a target in cancer therapy. mdpi.comsemanticscholar.orgmdpi.com The study involved molecular docking simulations to predict the binding affinity of the derivative to PARP-1. semanticscholar.orgmdpi.com The synthesized compound demonstrated inhibitory activity against the MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com

It is important to note that much of the research in this area focuses on derivatives of 4-MPAA, which are synthesized to enhance their therapeutic properties and target specific biological pathways involved in cancer. mdpi.comsemanticscholar.orgresearchgate.net

Table 1: In Vitro Activity of a this compound Derivative

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 145.01 mdpi.com |